Cas no 182626-53-5 (2'-TFA-NH-dA)

2'-TFA-NH-dA 化学的及び物理的性質
名前と識別子
-
- 2'-TFA-NH-dA
- 182626-53-5
- NT57539
- N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
- N-[(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
- AC-32319
-
- MDL: MFCD28134640
- インチ: InChI=1S/C12H13F3N6O4/c13-12(14,15)11(24)20-5-7(23)4(1-22)25-10(5)21-3-19-6-8(16)17-2-18-9(6)21/h2-5,7,10,22-23H,1H2,(H,20,24)(H2,16,17,18)/t4-,5-,7-,10-/m1/s1
- InChIKey: KHGXFRFYBJGYGA-QYYRPYCUSA-N
- ほほえんだ: NC=1N=CN=C2C1N=CN2[C@@H]3O[C@@H]([C@H]([C@H]3NC(C(F)(F)F)=O)O)CO
計算された属性
- せいみつぶんしりょう: 362.09503740Da
- どういたいしつりょう: 362.09503740Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 148Ų
2'-TFA-NH-dA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A767148-1g |
2'-TFA-NH-dA |
182626-53-5 | 95+% | 1g |
$910.0 | 2024-08-03 | |
Chemenu | CM183159-1g |
2'-TFA-NH-dA |
182626-53-5 | 95% | 1g |
$*** | 2023-03-30 |
2'-TFA-NH-dA 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
2'-TFA-NH-dAに関する追加情報
Recent Advances in the Application of 2'-TFA-NH-dA (CAS: 182626-53-5) in Chemical Biology and Pharmaceutical Research
The compound 2'-TFA-NH-dA (CAS: 182626-53-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This modified nucleoside derivative, characterized by its 2'-trifluoroacetamido (TFA-NH) functional group, has demonstrated remarkable potential in nucleic acid therapeutics, drug delivery systems, and targeted molecular probes. Recent studies have focused on its unique chemical properties, including enhanced stability and selective binding capabilities, which make it a promising candidate for various biomedical applications.
One of the key breakthroughs in the application of 2'-TFA-NH-dA is its role in antisense oligonucleotide (ASO) therapeutics. Researchers have reported that the incorporation of this modified nucleoside into ASOs significantly improves their resistance to nuclease degradation, thereby enhancing their pharmacokinetic profiles. A 2023 study published in Nucleic Acids Research demonstrated that ASOs containing 2'-TFA-NH-dA exhibited a 3-fold increase in plasma half-life compared to unmodified counterparts, while maintaining high target affinity and specificity. This finding opens new avenues for the development of more stable and effective nucleic acid-based drugs.
In addition to its therapeutic applications, 2'-TFA-NH-dA has shown promise in diagnostic tools development. Its unique fluorescence properties when incorporated into DNA probes have been exploited for sensitive detection of specific nucleic acid sequences. Recent work published in Chemical Communications (2024) described a novel biosensing platform utilizing 2'-TFA-NH-dA-modified probes that achieved attomolar sensitivity in detecting cancer-associated microRNAs. The study highlighted the compound's ability to enhance signal-to-noise ratios while minimizing non-specific binding, addressing critical challenges in molecular diagnostics.
The synthetic accessibility of 2'-TFA-NH-dA has also been a subject of recent optimization efforts. A team from MIT reported in the Journal of Organic Chemistry (2023) an improved synthetic route that increased the overall yield from 42% to 78% while reducing the number of purification steps. This advancement is particularly significant for scaling up production to meet the growing demand in both research and clinical applications. The new protocol also demonstrated better control over stereochemistry, ensuring higher purity of the final product.
Looking forward, researchers are exploring the potential of 2'-TFA-NH-dA in combination with other modified nucleosides to create next-generation nucleic acid analogs. Preliminary results from ongoing studies suggest synergistic effects when 2'-TFA-NH-dA is paired with 2'-O-methyl or phosphorothioate modifications, potentially leading to therapeutics with unprecedented target specificity and delivery efficiency. As these investigations progress, 2'-TFA-NH-dA (CAS: 182626-53-5) is poised to play an increasingly important role in advancing both fundamental research and clinical applications in chemical biology and pharmaceutical sciences.
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